N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.592. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound with notable biological activity, particularly in the field of oncology. This article explores its mechanism of action, synthesis, and potential therapeutic applications based on diverse research findings.
The compound features a complex structure that includes a cyclopropyl group and a quinazoline derivative, which are known for their roles in inhibiting specific enzymes and receptors involved in cancer progression. The primary biological activity of this compound is its inhibition of cyclin-dependent kinases (CDKs) , which are crucial for regulating cell cycle progression. This inhibition is significant for developing treatments for various cancers, as CDK dysregulation is often implicated in tumorigenesis.
Key Mechanisms:
- CDK Inhibition : The compound selectively targets CDK pathways, potentially overcoming resistance mechanisms seen in conventional cancer therapies.
- Molecular Interactions : Interaction studies using surface plasmon resonance and molecular docking simulations have elucidated the compound's binding affinity to CDK enzymes, providing insights into its inhibitory mechanisms.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Intermediates : Starting materials undergo nitrification and reduction to yield various intermediates.
- Cyclization : The final cyclization step forms the quinazoline structure.
- Purification : The compound is purified to ensure high yield and purity.
Biological Activity Data
The biological activity of this compound has been evaluated through various studies. Below is a summary table comparing it with other known CDK inhibitors:
Compound Name | Structure Features | Biological Activity | Clinical Status |
---|---|---|---|
N-cyclopropyl-4-((6,7-dimethoxy... | Cyclopropyl group; quinazoline derivative | Inhibits CDKs; potential anti-cancer activity | Under investigation |
Palbociclib | Cyclin-dependent kinase 4/6 inhibitor | Approved for breast cancer treatment | Approved |
Abemaciclib | Selective CDK 4/6 inhibitor | Used in breast cancer therapy | Approved |
Roniciclib | Non-selective CDK inhibitor | Under investigation for various cancers | Clinical trials |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of N-cyclopropyl-4-((6,7-dimethoxy... in preclinical models:
- In vitro Studies : The compound demonstrated significant inhibition of cancer cell proliferation in various tumor cell lines through CDK pathway modulation.
- Animal Models : In vivo studies indicated that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups.
- Mechanistic Insights : Research indicates that the dual inhibition mechanism targeting multiple pathways involved in tumorigenesis may enhance therapeutic efficacy.
Future Directions
Further research is essential to fully understand the therapeutic potential and mechanisms of action of N-cyclopropyl-4-((6,7-dimethoxy... Future studies should focus on:
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Combination Therapies : Exploring its use in combination with other therapeutic agents to enhance anti-cancer effects.
- Molecular Characterization : Detailed molecular characterization to optimize its structure for improved potency and selectivity.
Propiedades
Número CAS |
1189449-13-5 |
---|---|
Fórmula molecular |
C30H30N4O6 |
Peso molecular |
542.592 |
Nombre IUPAC |
N-cyclopropyl-4-[[6,7-dimethoxy-1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C30H30N4O6/c1-18-4-10-21(11-5-18)31-27(35)17-33-24-15-26(40-3)25(39-2)14-23(24)29(37)34(30(33)38)16-19-6-8-20(9-7-19)28(36)32-22-12-13-22/h4-11,14-15,22H,12-13,16-17H2,1-3H3,(H,31,35)(H,32,36) |
Clave InChI |
WYBJVFXKOOWLPA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CC5)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.